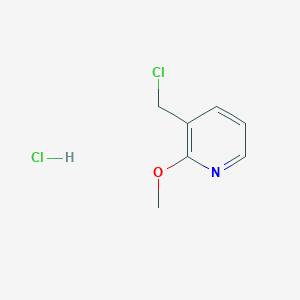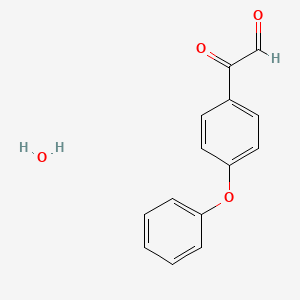
4-Phenoxyphenylglyoxal hydrate
Übersicht
Beschreibung
4-Phenoxyphenylglyoxal hydrate is a chemical compound with the CAS Number: 92254-55-2 . Its molecular weight is 244.25 and its IUPAC name is oxo (4-phenoxyphenyl)acetaldehyde hydrate . It is used for R&D purposes .
Molecular Structure Analysis
The InChI code for 4-Phenoxyphenylglyoxal hydrate is1S/C14H10O3.H2O/c15-10-14(16)11-6-8-13(9-7-11)17-12-4-2-1-3-5-12;/h1-10H;1H2 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
4-Phenoxyphenylglyoxal hydrate has a molecular weight of 244.25 . More detailed physical and chemical properties might be available in its Material Safety Data Sheet (MSDS) or other specialized chemical databases .Wissenschaftliche Forschungsanwendungen
Bioremediation
4-Phenoxyphenylglyoxal hydrate may find application in bioremediation processes. A study by Chhaya and Gupte (2013) explored the use of laccase from Fusarium incarnatum UC-14 in the bioremediation of Bisphenol A using a reverse micelles system. Bisphenol A, a chemical with a structure somewhat related to 4-Phenoxyphenylglyoxal hydrate, was effectively degraded in their study, suggesting potential for similar compounds in bioremediation processes (Chhaya & Gupte, 2013).
Electrochemical Applications
Another possible application area is in the electrochemical field. Zare et al. (2010) studied the electrochemical behavior of nano-composites containing phenolate, which is structurally related to 4-Phenoxyphenylglyoxal hydrate. Their research focused on the electrocatalytic oxidation of hydrazine, indicating the potential of related compounds in electrochemical sensors and catalysis (Zare et al., 2010).
Organic Synthesis and Molecular Studies
The compound might also be useful in organic synthesis and molecular studies. For instance, Novak and Glover (2004) demonstrated the generation and trapping of the 4-biphenylyloxenium ion from similar compounds, indicating possible applications in organic synthesis or mechanistic studies in chemistry (Novak & Glover, 2004).
Environmental Impact Studies
Research on compounds like Bisphenol A, which shares a phenolic structure with 4-Phenoxyphenylglyoxal hydrate, can also shed light on the environmental impact of such chemicals. Wetherill et al. (2007) discussed the in vitro mechanisms of Bisphenol A action, highlighting the importance of understanding the environmental and health impacts of phenolic compounds (Wetherill et al., 2007).
Chromatography and Analysis
Goss (1998) explored the improved liquid chromatography of salicylic acid and related compounds on a phenyl column. This suggests potential use of 4-Phenoxyphenylglyoxal hydrate in analytical chemistry, particularly in chromatographic applications (Goss, 1998).
Synthesis of Endocrine-Disrupting Compounds
Boehme et al. (2010) synthesized various nonylphenol isomers for biological and environmental studies. This work underlines the significance of synthesizing and studying phenolic compounds like 4-Phenoxyphenylglyoxal hydrate in understanding their biological and environmental impacts (Boehme et al., 2010).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-oxo-2-(4-phenoxyphenyl)acetaldehyde;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3.H2O/c15-10-14(16)11-6-8-13(9-7-11)17-12-4-2-1-3-5-12;/h1-10H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDIBXWPGWASQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C=O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80611097 | |
| Record name | Oxo(4-phenoxyphenyl)acetaldehyde--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80611097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenoxyphenylglyoxal hydrate | |
CAS RN |
92254-55-2 | |
| Record name | Oxo(4-phenoxyphenyl)acetaldehyde--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80611097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Benzo[1,3]dioxol-5-YL-oxazole-4-carboxylic acid](/img/structure/B1369848.png)
![4-[2-(4-Fluorophenylsulphonyl)ethyl]piperidine](/img/structure/B1369850.png)
![Ethyl 2-[4-(trifluoromethyl)phenoxy]acetate](/img/structure/B1369852.png)
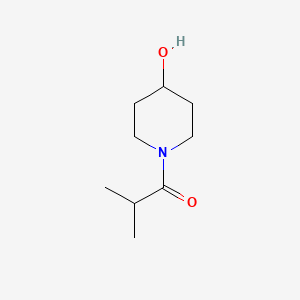
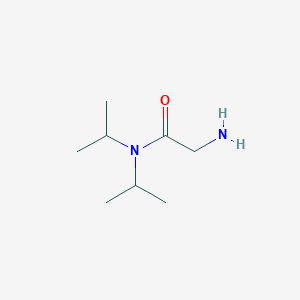
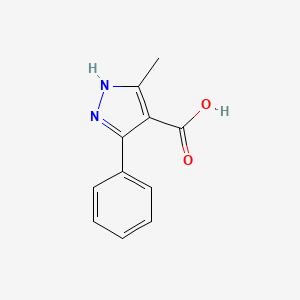

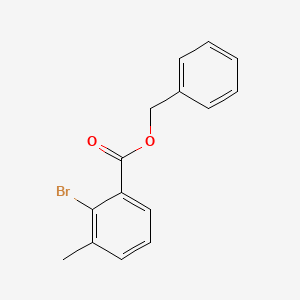
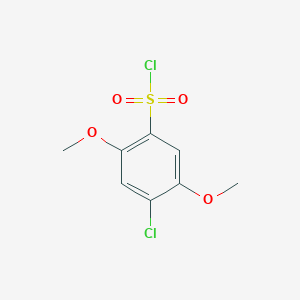
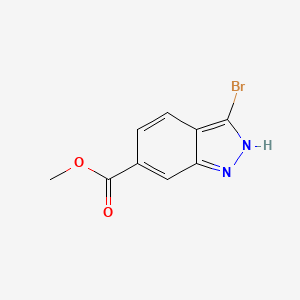
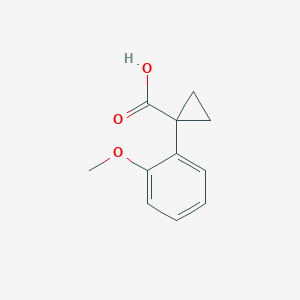

![3-Azabicyclo[3.2.1]octan-8-one](/img/structure/B1369878.png)
